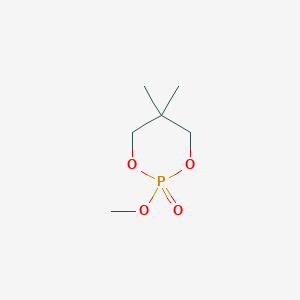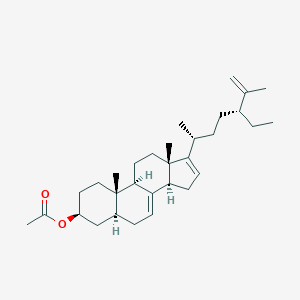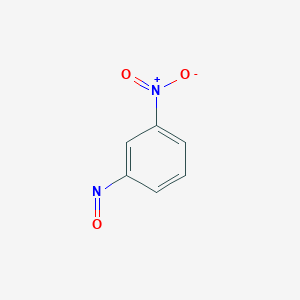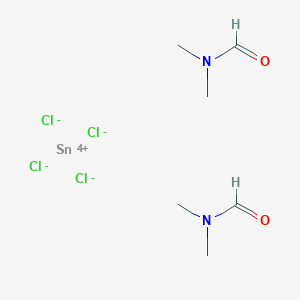
Tetrachlorobis(N,N-dimethylformamide-O)tin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrachlorobis(N,N-dimethylformamide-O)tin, also known as Tin(IV) Chloride Dihydrate, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. This compound is a white crystalline powder that is soluble in water and organic solvents. It has been used in the synthesis of organic compounds, as a catalyst in chemical reactions, and in the production of electronic components. In
Mechanism of Action
The mechanism of action of Tetrachlorobis(N,N-dimethylformamide-O)tin is not fully understood. However, it is believed to act as a Lewis acid catalyst, which can donate an electron pair to a reactant molecule, facilitating the formation of a new bond. This compound has been shown to be highly effective in promoting chemical reactions, due to its ability to stabilize intermediates and transition states.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound can be toxic to cells and can cause damage to DNA. It is important to handle this compound with care and to follow proper safety protocols when working with it.
Advantages and Limitations for Lab Experiments
One of the main advantages of Tetrachlorobis(N,N-dimethylformamide-O)tin is its high catalytic activity, which makes it an ideal catalyst for a wide range of chemical reactions. Additionally, this compound is relatively easy to synthesize and is readily available in the market. However, it is important to note that this compound can be toxic and should be handled with care. It is also important to ensure that proper safety protocols are followed when working with this compound.
Future Directions
There are several future directions for the research and development of Tetrachlorobis(N,N-dimethylformamide-O)tin. One potential application is in the field of organic synthesis, where this compound can be used to synthesize new organic compounds with unique properties. Additionally, this compound has shown potential in the treatment of cancer and other diseases, and further research is needed to explore its potential in this area. Finally, there is a need for further studies on the toxicity and safety of this compound, particularly in terms of its potential effects on human health and the environment.
Conclusion:
This compound is a highly versatile and effective catalyst that has been extensively studied for its potential applications in various scientific research fields. While there is still much to be learned about the mechanism of action, biochemical and physiological effects, and potential applications of this compound, it is clear that it has significant potential in a wide range of areas. With further research and development, this compound could prove to be a valuable tool for scientists and researchers in a variety of fields.
Synthesis Methods
Tetrachlorobis(N,N-dimethylformamide-O)tin can be synthesized by the reaction of tin(IV) chloride and N,N-dimethylformamide. The reaction takes place in the presence of a catalyst, such as aluminum chloride. The product is obtained by evaporating the solvent and recrystallizing the residue from water.
Scientific Research Applications
Tetrachlorobis(N,N-dimethylformamide-O)tin has been widely used in scientific research as a catalyst in various chemical reactions. It has been used in the synthesis of organic compounds, such as esters, amides, and ethers. This compound has also been used in the production of electronic components, such as transistors and capacitors. Additionally, it has been studied for its potential applications in the treatment of cancer and other diseases.
properties
CAS RN |
16902-02-6 |
|---|---|
Molecular Formula |
C6H13Cl4N2O2Sn |
Molecular Weight |
406.7 g/mol |
IUPAC Name |
N,N-dimethylformamide;tin(4+);tetrachloride |
InChI |
InChI=1S/2C3H7NO.4ClH.Sn/c2*1-4(2)3-5;;;;;/h2*3H,1-2H3;4*1H;/q;;;;;;+4/p-4 |
InChI Key |
XUNZIBRAEVGMKB-UHFFFAOYSA-J |
SMILES |
CN(C)C=O.CN(C)C=O.[Cl-].[Cl-].[Cl-].[Cl-].[Sn+4] |
Canonical SMILES |
CN(C)C=O.CN(C)C=O.[Cl-].[Cl-].[Cl-].[Cl-].[Sn+4] |
Other CAS RN |
16902-02-6 |
synonyms |
tetrachlorobis(N,N-dimethylformamide-O)tin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



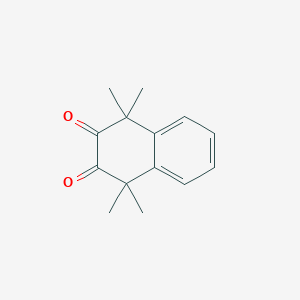
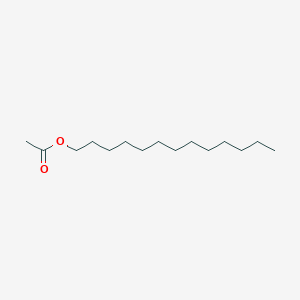
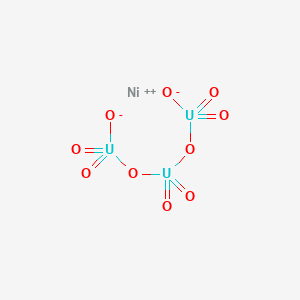

![Ethanol, 2-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B91074.png)


